molecular formula C18H15NNa2O7S2 B8020737 Fmoc-S-sulfo-L-cysteine disodium

Fmoc-S-sulfo-L-cysteine disodium

Número de catálogo: B8020737
Peso molecular: 467.4 g/mol
Clave InChI: BIPPKCSTYKCFHX-SQKCAUCHSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-S-sulfo-L-cysteine disodium typically involves the protection of the amino group of cysteine with the Fmoc group. This is achieved through a series of chemical reactions that include the activation of the carboxyl group of the Fmoc reagent and its subsequent reaction with the amino group of cysteine . The reaction conditions often involve the use of organic solvents and bases to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure the consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-S-sulfo-L-cysteine disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

    Disulfide-linked peptides: Formed through oxidation.

    Free thiol peptides: Formed through reduction.

    Deprotected peptides: Formed through Fmoc removal.

Mecanismo De Acción

Actividad Biológica

Fmoc-S-sulfo-L-cysteine disodium is a derivative of cysteine, an essential amino acid involved in numerous biological processes. This compound is particularly notable for its applications in peptide synthesis, drug development, and protein engineering. Its unique sulfonic acid group enhances solubility and stability, making it a valuable tool in various biochemical and pharmaceutical research contexts.

This compound is synthesized through the protection of the amino group of cysteine with the Fmoc (fluorenylmethyloxycarbonyl) group. This process typically involves activation of the carboxyl group of the Fmoc reagent, followed by its reaction with the amino group of cysteine. The resulting compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its application in peptide synthesis and other bioconjugation processes .

The mechanism of action for this compound centers around its ability to protect the amino group while allowing selective reactions at other functional groups. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, enabling the free amino group to participate in peptide bond formation. This property is vital for creating complex peptides that can mimic biological functions or serve as therapeutic agents .

Biological Activity

The biological activity of this compound has been investigated primarily through its role in peptide synthesis and its effects on cellular processes.

1. Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its sulfonic acid group increases solubility in aqueous solutions, facilitating the synthesis of peptides that require high solubility and stability .

2. Cellular Uptake and Metabolism

Research indicates that derivatives like S-sulfocysteine (SSC), a structural analog of Fmoc-S-sulfo-L-cysteine, are taken up by cells and metabolized effectively. Studies on Chinese hamster ovary (CHO) cells have shown that SSC forms mixed disulfides with glutathione, influencing cellular redox status and promoting antioxidant responses .

Case Studies

Recent studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • Molybdenum Cofactor Deficiency (MoCD) : In a study involving MoCD, SSC was shown to act as an NMDA receptor agonist, leading to excitotoxic neurodegeneration. This highlights the importance of understanding how sulfur-containing compounds can influence neurological pathways .
  • Therapeutic Applications : The ability to incorporate Fmoc-S-sulfo-L-cysteine into peptides has been linked to advancements in drug delivery systems where stability and bioactivity are crucial. Its role in bioconjugation processes enhances the efficacy of therapeutic agents by allowing precise targeting of biomolecules .

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

CompoundSulfonic GroupSolubilityApplications
Fmoc-S-sulfo-L-cysteine YesHighPeptide synthesis, drug development
Fmoc-L-cysteine NoModeratePeptide synthesis
Fmoc-S-acetyl-L-cysteine NoModerateBioconjugation

Propiedades

IUPAC Name

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPPKCSTYKCFHX-SQKCAUCHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NNa2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163558-30-3
Record name Fmoc-S-sulfo-L-cysteine disodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.